Asbnp.1
Description
Overview of the Natriuretic Peptide System (NPS) and its Biological Relevance
The natriuretic peptide system (NPS) is a crucial endocrine and paracrine signaling network that plays a pivotal role in maintaining cardiovascular and renal homeostasis. This system is primarily composed of several structurally related but genetically distinct peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). nih.govpnas.orgresearchgate.net These peptides are synthesized and released from various tissues, most notably the heart and vascular endothelium, in response to physiological stimuli such as myocardial stretch. researchgate.net
The biological actions of natriuretic peptides are extensive and serve to counter-regulate the renin-angiotensin-aldosterone system. nih.gov Their primary functions include promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys, which in turn reduces blood volume and pressure. nih.gov They also induce vasodilation of blood vessels, further contributing to a decrease in systemic vascular resistance and blood pressure. nih.gov Beyond these hemodynamic effects, the NPS is involved in inhibiting cardiac hypertrophy and fibrosis. researchgate.net The measurement of BNP and its N-terminal pro-hormone (NT-proBNP) has become a standard clinical biomarker for the diagnosis and prognosis of heart failure. khanacademy.org
The Role of Alternative RNA Splicing in Generating Functional Peptide Diversity
Alternative RNA splicing is a fundamental molecular mechanism that significantly expands the coding potential of the genome, allowing a single gene to produce multiple distinct protein isoforms. nih.govnih.govnih.gov This process involves the differential inclusion or exclusion of exons or introns from the pre-messenger RNA (pre-mRNA) transcript. nih.gov The resulting mature messenger RNAs (mRNAs) can then be translated into proteins with varied structures and, consequently, diverse or even novel functions. nih.gov
It is estimated that a vast majority of human multi-exon genes undergo alternative splicing, highlighting its importance in generating proteomic complexity. nih.gov This mechanism can lead to subtle changes in protein function, fine-tuning cellular processes, or can result in proteins with dramatically different activities. nih.gov In the context of peptide hormones, alternative splicing can generate variants with altered receptor binding affinities, signaling properties, or metabolic stability, thereby creating a rich tapestry of functional diversity from a limited number of genes. nih.gov
Conceptual Framework of Biodesigned Peptides in Renal and Cardiovascular Research
The concept of biodesigned peptides involves the rational design and synthesis of novel peptide molecules based on the structure and function of naturally occurring biological molecules. nih.gov This approach leverages our understanding of molecular biology and protein engineering to create therapeutic agents with enhanced or more desirable properties than their native counterparts. mdpi.com In renal and cardiovascular research, the goal is often to develop peptides that can selectively target specific pathological pathways while minimizing off-target or undesirable side effects. nih.gov
Recent advancements in computational modeling and recombinant DNA technology have accelerated the development of biodesigned peptides. mdpi.com These methods allow for the creation of peptides with improved stability, receptor selectivity, and specific biological activities. youtube.comnih.gov The development of ASBNP.1 is a prime example of this conceptual framework, where a naturally occurring, alternatively spliced variant of a known hormone was identified and then rationally modified to create a peptide with a unique and potentially beneficial therapeutic profile. nih.govpnas.org
Background on ASBNP.1: Derivation, Rationale for Design, and Initial Hypotheses
ASBNP.1 emerged from the discovery of an alternatively spliced transcript of B-type natriuretic peptide (BNP) in failing human hearts. nih.govpnas.org This transcript arises from the retention of an intron, which results in a peptide, termed ASBNP (alternatively spliced BNP), with a unique 34-amino acid carboxyl-terminus while retaining the core structure of native BNP. nih.gov
The initial rationale for investigating this novel peptide was based on the observation that while ASBNP was present in diseased hearts, its functional properties were distinct from BNP. nih.gov Specifically, the full-length ASBNP was found to be unable to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in vascular cells, and did not induce vasorelaxation. nih.gov This suggested that ASBNP might lack the blood pressure-lowering effects of BNP, which can be a dose-limiting factor in its therapeutic use. nih.gov
Based on structural considerations, a carboxyl-terminal truncated form of ASBNP was synthesized, creating ASBNP.1. nih.gov The central hypothesis was that ASBNP.1 would retain the beneficial renal effects of BNP, such as increasing the glomerular filtration rate (GFR), while being devoid of its systemic vasodilatory properties. nih.govpnas.org This "biodesigned" peptide was therefore hypothesized to be a renal-protective agent that could enhance kidney function in conditions like heart failure without causing hypotension. nih.gov
Detailed Research Findings on ASBNP.1
Initial in vitro and in vivo studies have provided compelling evidence supporting the unique biological profile of ASBNP.1. The research has focused on its effects on key second messenger systems, renal function, and hemodynamic parameters.
In Vitro Cellular Responses to ASBNP.1
The functional selectivity of ASBNP.1 was first established in cell-based assays. Unlike native BNP, which broadly stimulates cGMP production in various cell types, ASBNP.1 demonstrated a remarkable tissue-specific effect.
| Cell Type | cGMP Stimulation by BNP | cGMP Stimulation by ASBNP.1 |
| Canine Glomerular Isolates | Yes | Yes |
| Cultured Human Mesangial Cells | Yes | Yes |
| Vascular Cells | Yes | No |
These findings were significant as they indicated that ASBNP.1 could selectively activate signaling pathways in the kidney's glomeruli without affecting vascular cells, providing a molecular basis for its anticipated renal-specific actions. nih.gov
In Vivo Effects in a Canine Model of Heart Failure
To test the initial hypotheses in a relevant disease model, ASBNP.1 was infused into canines with pacing-induced heart failure. The results from this study were striking and aligned with the in vitro data.
| Parameter | Effect of ASBNP.1 Infusion |
| Renal Function | |
| Glomerular Filtration Rate (GFR) | Increased |
| Natriuresis (Sodium Excretion) | Induced |
| Diuresis (Urine Output) | Induced |
| Hemodynamics | |
| Mean Arterial Pressure | No change |
| Hormonal Regulation | |
| Plasma Renin | Suppressed |
| Plasma Angiotensin | Suppressed |
The systemic infusion of ASBNP.1 led to a significant enhancement of the glomerular filtration rate, along with increased sodium and water excretion. nih.govpnas.org Crucially, these beneficial renal effects were achieved without any alteration in mean arterial pressure, confirming the lack of systemic vasoactive properties. nih.govpnas.org Furthermore, the suppression of renin and angiotensin, key components of a system that can be detrimental in heart failure, suggested an additional favorable mechanism of action. nih.gov
Receptor Interaction Studies
To understand the molecular mechanism behind its unique activity, the interaction of ASBNP.1 with the known natriuretic peptide receptors, NPR-A and NPR-B, was investigated.
| Receptor | Activation by ASBNP.1 |
| Natriuretic Peptide Receptor-A (NPR-A) | Poor activator |
| Natriuretic Peptide Receptor-B (NPR-B) | Poor activator |
The research revealed that ASBNP.1 is a poor activator of both human NPR-A and NPR-B. nih.govresearchgate.net This finding is particularly noteworthy because it suggests that the distinct in vivo effects of ASBNP.1 may be mediated through a novel, as-yet-unidentified receptor or signaling pathway, distinguishing it fundamentally from native BNP. nih.govpnas.org
Properties
CAS No. |
1434212-55-1 |
|---|---|
Molecular Formula |
C189H312N58O53S4 |
Molecular Weight |
4373 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C189H312N58O53S4/c1-15-103(11)149-177(290)234-127(94-253)167(280)233-126(93-252)166(279)232-125(92-251)165(278)231-124(91-250)156(269)211-85-142(258)215-118(77-99(3)4)153(266)208-87-144(260)217-129(168(281)219-108(41-20-24-60-190)151(264)206-83-140(256)213-109(42-21-25-61-191)158(271)229-122(80-106-82-202-98-212-106)181(294)241-68-32-49-132(241)172(285)230-121(78-100(5)6)180(293)247-74-38-55-138(247)184(297)243-70-34-50-133(243)171(284)226-117(47-30-66-205-189(200)201)179(292)246-73-37-54-137(246)183(296)244-71-35-51-134(244)173(286)235-128(95-254)182(295)242-69-33-52-135(242)175(288)239-150(104(12)16-2)185(298)245-72-36-53-136(245)174(287)237-148(102(9)10)186(299)300)96-303-304-97-130(218-145(261)88-210-155(268)123(90-249)216-143(259)86-207-152(265)114(56-57-139(195)255)225-176(289)147(101(7)8)236-163(276)116(59-76-302-14)223-160(273)112(44-23-27-63-193)224-170(283)131-48-31-67-240(131)178(291)107(194)89-248)169(282)227-119(79-105-39-18-17-19-40-105)154(267)209-84-141(257)214-110(45-28-64-203-187(196)197)157(270)220-111(43-22-26-62-192)159(272)222-115(58-75-301-13)161(274)228-120(81-146(262)263)164(277)221-113(162(275)238-149)46-29-65-204-188(198)199/h17-19,39-40,82,98-104,107-138,147-150,248-254H,15-16,20-38,41-81,83-97,190-194H2,1-14H3,(H2,195,255)(H,202,212)(H,206,264)(H,207,265)(H,208,266)(H,209,267)(H,210,268)(H,211,269)(H,213,256)(H,214,257)(H,215,258)(H,216,259)(H,217,260)(H,218,261)(H,219,281)(H,220,270)(H,221,277)(H,222,272)(H,223,273)(H,224,283)(H,225,289)(H,226,284)(H,227,282)(H,228,274)(H,229,271)(H,230,285)(H,231,278)(H,232,279)(H,233,280)(H,234,290)(H,235,286)(H,236,276)(H,237,287)(H,238,275)(H,239,288)(H,262,263)(H,299,300)(H4,196,197,203)(H4,198,199,204)(H4,200,201,205)/t103-,104-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,147-,148-,149-,150-/m0/s1 |
InChI Key |
IRRLKLXYIZBPPF-YTGPIHSWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N8CCC[C@H]8C(=O)N9CCC[C@H]9C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)CC(C)C)CO)CO)CO)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)N9CCCC9C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)CC(C)C)CO)CO)CO)CO |
Origin of Product |
United States |
Molecular Architecture and Biosynthetic Origins of Asbnp.1
Genesis through Alternative Splicing of the B-type Natriuretic Peptide (BNP) Transcript
The formation of ASBNP.1's precursor, the alternatively spliced B-type natriuretic peptide (ASBNP), originates from a specific event in gene expression. Researchers have identified an alternatively spliced transcript of BNP in failing human hearts, which arises from the retention of an intron. pnas.orgnih.gov This process, known as intron retention, deviates from the standard splicing pathway for the BNP gene (NPPB).
Normally, introns are removed from the pre-messenger RNA (pre-mRNA) to form the mature messenger RNA (mRNA) that codes for the standard BNP protein. However, in this alternative pathway, the intron is retained in the final mRNA transcript. pnas.orgnih.gov This retained intron introduces new genetic information into the coding sequence, leading to the translation of a protein with a different amino acid sequence at its carboxyl terminus compared to the conventional BNP. pnas.orgnih.gov This naturally occurring variant, named ASBNP, was found to be expressed in human heart tissue, particularly in the context of heart failure. pnas.orgnih.govresearchgate.net
Structural Elucidation of ASBNP.1 as a Carboxyl Terminus-Deleted Peptide
The direct product of the intron-retained transcript is the ASBNP peptide. This peptide shares the main structure of the native BNP, including the characteristic 17-amino-acid ring structure essential for the biological activity of natriuretic peptides. researchgate.netanaspec.com However, it possesses a unique 34-amino acid sequence at its carboxyl terminus, making it a 60-amino acid peptide in total. pnas.orgresearchgate.net
ASBNP.1 was subsequently created as a "biodesigner peptide" through the deliberate modification of ASBNP. pnas.orgnih.gov Specifically, ASBNP.1 is a carboxyl-terminal truncated (deleted) form of the full-length ASBNP. pnas.orgnih.govresearchgate.net This modification resulted in a shorter, 42-amino acid peptide. researchgate.net The rationale behind this structural alteration was based on functional considerations, aiming to create a peptide that retains certain beneficial properties while potentially lacking others, such as the potent blood pressure-lowering effects of BNP. pnas.orgnih.gov
Comparative Analysis of ASBNP.1 Amino Acid Sequence with Parent Peptides (e.g., BNP, ASBNP)
The amino acid sequences of ASBNP.1 and its parent peptides, BNP and ASBNP, share a common region but have critical differences that define their structure and function. The primary distinction lies in the composition and length of their C-terminal tails.
BNP (BNP-32): The standard, biologically active form is a 32-amino acid peptide. anaspec.com It is formed by the cleavage of a precursor protein, proBNP. ecrjournal.com Its structure includes the conserved 17-amino acid ring, which is crucial for its function. anaspec.comresearchgate.net
ASBNP: This 60-amino acid peptide results from the alternative splicing event. It contains the same N-terminus and ring structure as BNP but features a distinct and longer 34-amino acid C-terminal tail due to intron retention. pnas.orgresearchgate.net
ASBNP.1: This engineered peptide is a 42-amino acid truncated version of ASBNP. researchgate.net It retains the essential N-terminus and ring structure of BNP and a portion of the unique C-terminal sequence from ASBNP, but the distal part of the C-terminus is deleted.
Below is a comparative table summarizing the key features of these peptides.
| Feature | BNP (BNP-32) | ASBNP | ASBNP.1 |
| Total Amino Acids | 32 anaspec.com | 60 researchgate.net | 42 researchgate.net |
| Origin | Standard processing of NPPB gene transcript | Alternative splicing (intron retention) of NPPB transcript pnas.orgnih.gov | Synthetic, C-terminal truncation of ASBNP pnas.orgnih.govresearchgate.net |
| N-Terminus & Ring Structure | Identical to ASBNP and ASBNP.1 researchgate.net | Identical to BNP and ASBNP.1 researchgate.net | Identical to BNP and ASBNP researchgate.net |
| C-Terminus | Standard 6-amino acid tail post-ring | Unique 34-amino acid tail pnas.orgresearchgate.net | Truncated version of the ASBNP C-terminal tail |
Methodologies for Synthetic Peptide Generation and Characterization
The development of ASBNP.1 as a research and potential therapeutic tool relies on its in vitro synthesis and subsequent characterization.
Synthetic Peptide Generation: The production of peptides like ASBNP and ASBNP.1 outside of a living organism is typically achieved through chemical synthesis. The most common method for this is Solid-Phase Peptide Synthesis (SPPS) . This technique involves building the peptide chain sequentially while one end is attached to a solid resin support. The process allows for high purity and the ability to incorporate both natural and unnatural amino acids. nih.gov This methodology enables the precise creation of the desired 42-amino acid sequence of ASBNP.1. Other methods for peptide production can include cell-free synthesis systems, which use cellular extracts to produce peptides without living organisms. nih.gov
Characterization: Once synthesized, the peptide must be rigorously characterized to confirm its identity and purity. Standard techniques include:
Mass Spectrometry: To verify the correct molecular weight of the synthesized peptide, ensuring the amino acid sequence was assembled correctly.
High-Performance Liquid Chromatography (HPLC): To purify the peptide and assess its purity level.
Following structural confirmation, functional characterization is performed. In the case of ASBNP.1, researchers assessed its biological activity by measuring its ability to stimulate the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) in specific cell types, such as cultured human mesangial cells and isolated canine glomeruli. pnas.orgnih.gov This functional testing is critical to confirm that the synthetic peptide exhibits the expected biological properties derived from its unique design.
Mechanistic Investigations of Asbnp.1 at Molecular and Cellular Levels
Receptor Binding and Activation Profiles
The biological actions of natriuretic peptides are primarily mediated through binding to three types of natriuretic peptide receptors (NPRs): NPR-A (also known as guanylyl cyclase-A or GC-A), NPR-B (guanylyl cyclase-B or GC-B), and NPR-C (the clearance receptor). NPR-A and NPR-B are particulate guanylyl cyclases that produce cGMP upon ligand binding, while NPR-C is primarily involved in clearing natriuretic peptides from circulation, although it may also have signaling roles independent of cGMP. mdpi.comjacc.orgnih.govcvphysiology.comwikipedia.org
Quantitative Assessment of ASBNP.1 Interaction with Natriuretic Peptide Receptors (NPR-A, NPR-B, NPR-C)
Studies have quantitatively assessed the interaction of ASBNP.1 with human natriuretic peptide receptors expressed in HEK293 cells. ASBNP.1 demonstrated a significantly lower potency in activating human NPR-A compared to BNP. For NPR-A, the half maximal effective concentration (EC₅₀) for BNP was 33.5 nM, while for ASBNP.1, the EC₅₀ was 3.86 µM, indicating that ASBNP.1 is a poor activator of NPR-A. pnas.orgresearchgate.net
Regarding NPR-B, ASBNP.1 did not activate human NPR-B in cells specifically expressing this receptor. pnas.orgresearchgate.net In contrast, the EC₅₀ for CNP, a known NPR-B agonist, was 48.4 nM, while the EC₅₀ for ASBNP.1 was >10 µM. pnas.orgresearchgate.net
Since NPR-C does not activate cGMP, formal binding studies were conducted to assess ASBNP.1's interaction with this receptor. The half maximal inhibitory concentration (IC₅₀) for BNP binding to NPR-C was 4.52 nM, whereas the IC₅₀ for ASBNP.1 was 38.8 nM. pnas.orgresearchgate.net This indicates that ASBNP.1 binds to NPR-C less avidly than BNP. pnas.orgresearchgate.net
Analysis of Receptor Affinities and Dissociation Constants for ASBNP.1
Based on the quantitative assessment of receptor activation and binding, the affinity of ASBNP.1 for NPR-A is considerably lower than that of BNP, as evidenced by the much higher EC₅₀ value. pnas.orgresearchgate.net Similarly, ASBNP.1 shows very low or no activation of NPR-B. pnas.orgresearchgate.net The binding studies for NPR-C reveal that ASBNP.1 has a reduced binding affinity compared to BNP, with a higher IC₅₀ value. pnas.orgresearchgate.net
Table 1 summarizes the quantitative assessment of ASBNP.1 interaction with human natriuretic peptide receptors:
| Receptor | ASBNP.1 EC₅₀ (Activation) | BNP EC₅₀ (Activation) | CNP EC₅₀ (Activation) | ASBNP.1 IC₅₀ (Binding to NPR-C) | BNP IC₅₀ (Binding to NPR-C) |
| NPR-A | 3.86 µM pnas.orgresearchgate.net | 33.5 nM pnas.orgresearchgate.net | N/A | N/A | N/A |
| NPR-B | >10 µM (no activation) pnas.orgresearchgate.net | N/A | 48.4 nM pnas.orgresearchgate.net | N/A | N/A |
| NPR-C | N/A | N/A | N/A | 38.8 nM pnas.orgresearchgate.net | 4.52 nM pnas.orgresearchgate.net |
N/A: Not Applicable
Characterization of Specificity for Particulate Guanylyl Cyclase Receptors
ASBNP.1 exhibits a distinct specificity profile for particulate guanylyl cyclase receptors (NPR-A and NPR-B) compared to native BNP. While BNP is a potent activator of NPR-A and has some activity on NPR-B, ASBNP.1 is a poor activator of NPR-A and does not activate NPR-B. pnas.orgresearchgate.net This lack of significant activation of NPR-A and NPR-B in vascular cells correlates with the absence of vasoactive effects observed with ASBNP.1. pnas.orgscirp.org
However, ASBNP.1 retains the ability to stimulate cGMP production in renal cells, specifically in isolated canine glomeruli and cultured human mesangial cells. pnas.orgscirp.org This effect in mesangial cells was inhibited by HS-142-1, an inhibitor of particulate guanylyl cyclase receptors, suggesting that the renal effects are mediated through a particulate guanylyl cyclase linked receptor. pnas.org
Exploration of Undefined Particulate Guanylyl Cyclase Linked Receptors
The observation that ASBNP.1 stimulates cGMP in renal cells despite being a poor activator of known human NPR-A and NPR-B suggests the involvement of an alternative or undefined particulate guanylyl cyclase linked receptor in the kidney. pnas.orgresearchgate.net The functional effects of ASBNP.1 provide an opportunity to further define this potential mechanism. pnas.org Research findings hint at the existence of a specific receptor or receptor subtype in the kidney to which ASBNP.1 acts as a ligand. pnas.org
Intracellular Signal Transduction Pathways
The primary intracellular signaling pathway activated by natriuretic peptides through NPR-A and NPR-B is the generation of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, mediating various downstream effects through the activation of cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases. mdpi.comwikipedia.orguio.nomdpi.com
Cyclic Guanosine Monophosphate (cGMP) Generation in Target Cellular Models
Studies have investigated the ability of ASBNP.1 to stimulate cGMP generation in various cellular models. Unlike BNP, ASBNP.1 failed to stimulate cGMP in human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells. jacc.orgpnas.orgscirp.org This aligns with the lack of vascular effects observed with ASBNP.1. pnas.orgscirp.org
However, ASBNP.1 demonstrated the ability to stimulate cGMP in isolated canine glomeruli and cultured human mesangial cells in a dose-dependent manner. pnas.orgscirp.org While higher concentrations of both BNP and ASBNP.1 were required to achieve these effects, ASBNP.1 retained the capacity to stimulate cGMP in these renal cell types to a similar degree as BNP. pnas.org The cGMP response to ASBNP.1 in mesangial cells was significantly inhibited by HS-142-1, confirming mediation through a particulate guanylyl cyclase linked receptor. pnas.org
Table 2 illustrates the cGMP generation profile of ASBNP.1 in different cell types:
| Cell Type | cGMP Stimulation by ASBNP.1 | cGMP Stimulation by BNP | Notes |
| Human Umbilical Endothelial Cells | No pnas.orgscirp.org | Yes pnas.orgscirp.org | Correlates with lack of vascular effects. pnas.orgscirp.org |
| Vascular Smooth Muscle Cells | No jacc.org | Yes jacc.org | Correlates with lack of vascular effects. pnas.orgscirp.org |
| Isolated Canine Glomeruli | Yes (dose-dependent) pnas.orgscirp.org | Yes (dose-dependent) pnas.orgscirp.org | Required higher concentrations compared to vascular cells. pnas.orgscirp.org |
| Human Mesangial Cells | Yes (dose-dependent) pnas.orgscirp.org | Yes (dose-dependent) pnas.orgscirp.org | Inhibited by HS-142-1, suggesting particulate GC involvement. pnas.org |
These findings highlight the differential effects of ASBNP.1 on cGMP generation in renal versus vascular cells, providing a molecular basis for its observed renal-specific actions.
Inhibition Studies of cGMP Effects by Guanylyl Cyclase Antagonists (e.g., HS-142-1) in Mesangial Cells
Investigations into the mechanism by which ASBNP.1 stimulates cGMP production in renal cells have included the use of guanylyl cyclase antagonists. Studies in cultured human mesangial cells have shown that the cGMP effects induced by ASBNP.1 are inhibited in a dose-dependent manner by HS-142-1 nih.govnih.gov. HS-142-1 is characterized as a nonpeptide polysaccharide antagonist that specifically inhibits natriuretic peptide-induced vasorelaxation through the blockade of guanylyl cyclase-linked natriuretic peptide receptors rsc.org. It is also described as a selective antagonist for ANP biological receptors that inhibits ANP-induced cellular cGMP accumulation in cultured mesangial cells guidetopharmacology.org. The inhibition of ASBNP.1's cGMP response by HS-142-1 suggests that the effect is mediated through a particulate guanylyl cyclase-linked receptor nih.govnih.gov. HS-142-1 specifically recognizes the guanylyl cyclase-linked ANP receptor (ANP-GC receptor).
Differential cGMP Signaling Potency of ASBNP.1 Compared to BNP in Renal and Vascular Cells
A key finding in the study of ASBNP.1 is its differential potency in stimulating cGMP signaling across various cell types when compared to BNP. Research consistently demonstrates that ASBNP.1 stimulates cGMP production in renal cells, specifically in isolated canine glomeruli and cultured human mesangial cells nih.gov. However, this effect requires higher concentrations of ASBNP.1 compared to BNP in some instances in mesangial cells nih.gov. Conversely, other studies in renal mesangial cells have surprisingly shown that ASBNP.1 markedly increased cGMP production to a greater extent than BNP, potentially involving activation of pGC-B or yet undefined pGC receptor subtypes.
In stark contrast to its activity in renal cells, ASBNP.1 consistently fails to stimulate cGMP production in vascular cells, including human endothelial cells (HUVECs) and vascular smooth muscle cells, even at equimolar doses to BNP nih.gov. This lack of vascular activity for ASBNP.1 is a notable distinction from native BNP, which is known to stimulate cGMP in vascular cells nih.govnih.gov.
The differential cGMP signaling potency highlights a tissue-specific activity profile for ASBNP.1, primarily affecting renal cells while lacking the vasoactive effects observed with BNP.
Cell-Specific Receptor Sensitivity and Functional Responses
The distinct cGMP signaling profile of ASBNP.1 translates into cell-specific receptor sensitivity and functional responses. Investigations have explored its activity in renal-derived cells and contrasted this with its lack of activity in vascular cells.
Investigation of ASBNP.1 Activity in Isolated Canine Glomeruli and Cultured Human Mesangial Cells
Studies using isolated canine glomeruli and cultured human mesangial cells have provided evidence for ASBNP.1's activity in renal tissues. ASBNP.1 has been shown to stimulate cGMP production in both isolated canine glomeruli and cultured human mesangial cells in a dose-dependent manner nih.gov. While some studies indicate that these effects required higher concentrations of ASBNP.1 compared to BNP nih.gov, others suggest that ASBNP.1 retained a similar ability to stimulate cGMP as BNP in these cell types nih.gov. Furthermore, one study reported that ASBNP.1 markedly increased cGMP production in renal mesangial cells even greater than BNP. These findings indicate that ASBNP.1 interacts with components in renal cells leading to the activation of the cGMP pathway.
Analysis of the Lack of ASBNP.1 Activity in Human Endothelial and Vascular Smooth Muscle Cells
Analysis of ASBNP.1 activity in human endothelial and vascular smooth muscle cells has revealed a notable absence of effect. Multiple studies have demonstrated that ASBNP.1 fails to stimulate cGMP production in human endothelial cells and vascular smooth muscle cells when tested at concentrations comparable to those where BNP is active nih.gov. This lack of cGMP stimulation in vascular cells is consistent with observations that ASBNP.1 does not induce relaxation in preconstricted arterial rings nih.gov. This contrasts sharply with the known vasoactive properties of BNP, which effectively stimulates cGMP and causes vasorelaxation in these cell types nih.govnih.gov. The absence of activity in human endothelial and vascular smooth muscle cells underscores the renal-specific nature of ASBNP.1's cGMP signaling effects.
The differential activity of ASBNP.1 compared to BNP in renal versus vascular cells is summarized in the table below:
| Cell Type | ASBNP.1 Effect on cGMP | BNP Effect on cGMP |
| Isolated Canine Glomeruli | Stimulates nih.gov | Stimulates nih.gov |
| Human Mesangial Cells | Stimulates nih.gov | Stimulates nih.gov |
| Human Endothelial Cells | No stimulation nih.gov | Stimulates nih.gov |
| Human Vascular Smooth Muscle Cells | No stimulation nih.gov | Stimulates nih.gov |
Pre Clinical Functional Characterization of Asbnp.1 in Animal Models
Renal Hemodynamic and Functional Parameters
Studies in animal models have characterized the impact of ASBNP.1 on various renal parameters, including glomerular filtration rate, renal blood flow, and the excretion of sodium and water. These investigations highlight the potential of ASBNP.1 as a therapeutic agent targeting renal dysfunction, particularly in conditions like heart failure wikipedia.orgvulcanchem.comnih.govidrblab.net.
Glomerular Filtration Rate (GFR) Enhancement Studies
Pre-clinical studies have shown that ASBNP.1 enhances the glomerular filtration rate (GFR) in animal models. In a canine rapid-pacing model of overt heart failure, systemic infusion of ASBNP.1 significantly increased GFR wikipedia.org. A dose escalation study (2, 10, and 100 pmol/kg/min) in this model demonstrated a marked enhancement of GFR wikipedia.org. For instance, GFR increased from a baseline of 31 ± 4 mL/min to 47 ± 8, 69 ± 10, and 57 ± 9 mL/min at doses of 2, 10, and 100 pmol/kg/min, respectively (P < 0.05) wikipedia.org. This GFR-enhancing effect is considered a key renal action of ASBNP.1 wikipedia.orgvulcanchem.comnih.govidrblab.net.
Natriuretic and Diuretic Efficacy Studies
ASBNP.1 has demonstrated natriuretic and diuretic efficacy in pre-clinical animal models. Studies in the canine heart failure model showed that ASBNP.1 infusion induced natriuresis and diuresis wikipedia.orgwikipedia.orgmetabolomicsworkbench.org. The dose escalation study revealed increased aquaresis (urine flow) from 0.19 ± 0.04 mL/min to 0.32 ± 0.07, 0.46 ± 0.11, and 0.40 ± 0.09 mL/min at doses of 2, 10, and 100 pmol/kg/min, respectively (P < 0.05) wikipedia.org. While there was a trend for urinary sodium excretion to increase, the aquaretic effects were statistically significant wikipedia.org. These effects contribute to the renal-enhancing actions of ASBNP.1 wikipedia.orgvulcanchem.comnih.govidrblab.net.
Analysis of Urinary and Plasma cGMP Excretion
Studies evaluating the impact of ASBNP.1 on cyclic guanosine (B1672433) monophosphate (cGMP) levels have shown increases in both urinary and plasma cGMP excretion. These increases were associated with the observed renal actions of ASBNP.1 wikipedia.orgvulcanchem.comnih.gov. In the canine heart failure model, infusion of ASBNP.1 led to increases in urinary cGMP excretion (P < 0.05) wikipedia.org. Furthermore, sustained intravenous infusion of ASBNP.1 at 100 pmol/kg/min was associated with increases in both plasma and urinary cGMP excretion wikipedia.org. In vitro studies using isolated canine glomeruli and cultured human mesangial cells also demonstrated that ASBNP.1 retained the ability to stimulate cGMP production, similar to BNP, although potentially requiring higher concentrations wikipedia.orgfrontiersin.org.
Neurohumoral Axis Modulation
Pre-clinical characterization of ASBNP.1 has also included assessment of its effects on the neurohumoral axis, particularly the renin-angiotensin system.
Attenuation of Angiotensin II Levels
Pre-clinical studies in a canine pacing model of heart failure have investigated the effects of ASBNP.1 on the renin-angiotensin system. Systemic infusion of ASBNP.1 was found to suppress both plasma renin and angiotensin during the infusion period in this animal model. cenmed.comnih.govcenmed.comnih.govnih.govuni.lunih.govscribd.com This suggests that ASBNP.1 may exert some of its effects, including renal actions, through modulation of the renin-angiotensin system. cenmed.comcenmed.comnih.govuni.lunih.gov
Data on the suppression of plasma renin and angiotensin II by ASBNP.1 in the canine heart failure model:
| Parameter | Effect of ASBNP.1 Infusion (Canine Model) | Supporting Citations |
| Plasma Renin Levels | Suppressed | cenmed.comnih.govcenmed.comnih.govnih.govuni.lunih.govscribd.com |
| Plasma Angiotensin II | Suppressed | cenmed.comnih.govcenmed.comnih.govnih.govuni.lunih.govscribd.com |
Systemic Vascular Effects
Research has characterized the systemic vascular effects of ASBNP.1 in pre-clinical animal models and in vitro settings, focusing on its influence on mean arterial pressure and vasorelaxant properties.
Evaluation of Mean Arterial Pressure (MAP) Influence
In a canine pacing model of heart failure, systemic infusion of ASBNP.1 did not alter mean arterial pressure. cenmed.comcenmed.comnih.govuni.lunih.gov This indicates that, unlike some other natriuretic peptides such as BNP, ASBNP.1 lacks significant dose-limiting hypotensive effects in this model. cenmed.comnih.govuni.lunih.gov A sustained intravenous infusion of ASBNP.1 at a dose of 100 pmol/kg/min also had no effect on mean arterial pressure in this model. cenmed.com
Data on the effect of ASBNP.1 on Mean Arterial Pressure (Canine Model):
| Parameter | Effect of ASBNP.1 Infusion (Canine Model) | Supporting Citations |
| Mean Arterial Pressure | Not altered / No change | cenmed.comcenmed.comnih.govuni.lunih.gov |
Assessment of Vasorelaxant Properties in Preconstricted Arterial Rings in vitro
In vitro studies have assessed the direct effects of ASBNP.1 on vascular smooth muscle. Compared to BNP, ASBNP.1 failed to stimulate cGMP in human endothelial or vascular smooth muscle cells at equimolar doses. cenmed.comnih.govuni.lunih.gov Furthermore, ASBNP.1 failed to relax preconstricted human arterial rings in vitro. cenmed.comnih.govuni.lunih.gov Similar findings were observed with preconstricted canine arterial rings, where ASBNP.1 failed to induce significant dilation (<10%). These results suggest that ASBNP.1 lacks the direct vasorelaxant properties characteristic of BNP in isolated vascular tissues. cenmed.comnih.govnih.gov
In vitro Vasorelaxant Properties:
| In vitro Test | ASBNP.1 Effect on cGMP in Vascular Cells | ASBNP.1 Effect on Preconstricted Arterial Rings | Supporting Citations |
| Human Endothelial/Vascular Cells | Failed to stimulate cGMP | N/A | cenmed.comnih.govuni.lunih.gov |
| Human Arterial Rings (Preconstricted) | N/A | Failed to relax | cenmed.comnih.govuni.lunih.gov |
| Canine Arterial Rings (Preconstricted) | N/A | Failed to dilate (<10%) |
Absence of Vasoactive Properties in vivo
Consistent with the in vitro findings, in vivo studies in the canine heart failure model demonstrated that ASBNP.1 lacked systemic or renal vasodilatory action. cenmed.comcenmed.comnih.govuni.lunih.gov This was evidenced by the lack of change in mean arterial blood pressure and renal blood flow during ASBNP.1 infusion. cenmed.com These findings highlight that ASBNP.1 exhibits distinct in vivo effects compared to BNP, particularly in its absence of significant vasoactive properties. cenmed.comnih.govuni.lunih.gov
In vivo Vasoactive Properties (Canine Model):
| Parameter | Effect of ASBNP.1 Infusion (Canine Model) | Supporting Citations |
| Systemic Vasodilation | Absent | cenmed.comcenmed.comnih.govuni.lunih.gov |
| Renal Vasodilation | Absent | cenmed.comcenmed.comnih.govuni.lunih.gov |
| Renal Blood Flow | No change | cenmed.com |
Comparative Pharmacology and Unique Functional Delineation of Asbnp.1
Mechanistic Basis for Renal Selectivity of ASBNP.1
A key characteristic of ASBNP.1 is its observed selectivity for renal effects without inducing the significant systemic hypotension associated with BNP. pnas.orgmdpi.compnas.orgscirp.orgoup.com In vitro studies have provided insights into this differential activity. While BNP is known to stimulate cyclic guanosine (B1672433) monophosphate (cGMP) in vascular cells, ASBNP.1, similar to its precursor ASBNP, failed to stimulate cGMP in human endothelial or vascular smooth muscle cells at equimolar doses. pnas.orgpnas.org This suggests a lack of significant vasoactive properties.
In contrast, ASBNP.1 demonstrated a similar ability to stimulate cGMP as BNP in freshly isolated canine glomeruli and cultured human mesangial cells at equimolar concentrations. pnas.org This retained capacity to activate cGMP signaling in key renal cell types underlies its potential for mediating renal effects. The precise mechanism for the selective renal actions of ASBNP.1 warrants further investigation, but available data suggest it may involve an undefined particulate guanylyl cyclase linked receptor. pnas.orgresearchgate.net
Distinct Activity Profile of ASBNP.1 Relative to Full-Length BNP and Other Natriuretic Peptides
The activity profile of ASBNP.1 is notably distinct from that of full-length BNP. In preclinical in vivo studies, systemic infusion of ASBNP.1 in a canine model of heart failure resulted in enhanced glomerular filtration rate (GFR), natriuresis (increased sodium excretion), and diuresis (increased urine flow). pnas.orgmdpi.compnas.org These beneficial renal effects were observed without a significant impact on mean arterial pressure, a dose-limiting side effect of BNP. pnas.orgmdpi.compnas.orgscirp.org Furthermore, ASBNP.1 infusion suppressed plasma renin and angiotensin II levels. pnas.orgmdpi.compnas.org
This profile contrasts sharply with that of recombinant BNP (nesiritide), which, while promoting vasodilation and natriuresis, is associated with hypotensive effects that can be problematic, particularly in patients with compromised renal perfusion. pnas.orgscirp.orgoup.com The ability of ASBNP.1 to enhance GFR and promote sodium and water excretion without lowering blood pressure presents a potentially advantageous therapeutic profile, particularly in conditions like cardiorenal syndrome. pnas.org
Compared to other natriuretic peptides like ANP and CNP, ASBNP.1's activity profile is also unique, primarily due to its selective renal action and lack of significant systemic hemodynamic effects. mdpi.comoup.com While ANP and BNP primarily act via NPR-A and CNP via NPR-B, the receptor engagement profile of ASBNP.1 appears different. pnas.orgecrjournal.com
Elucidation of Structural Determinants Conferring Differential Receptor Engagement and Functional Outcomes
The distinct functional outcomes observed with ASBNP.1 are linked to its differential engagement with natriuretic peptide receptors (NPRs). In vitro studies using cells expressing human NPR subtypes have shown that ASBNP.1 is a poor activator of both NPR-A and NPR-B. pnas.orgresearchgate.net This is a significant departure from BNP, which primarily exerts its effects through NPR-A activation. pnas.orgecrjournal.com
Furthermore, ASBNP.1 demonstrated reduced binding affinity for the clearance receptor, NPR-C, compared to BNP. pnas.org NPR-C is primarily involved in the metabolic clearance of natriuretic peptides rather than mediating cGMP production. ecrjournal.commedscape.com The less avid binding to NPR-C might influence the peptide's half-life or distribution, although its primary functional distinction appears to stem from its altered interaction with the guanylyl cyclase-linked receptors, NPR-A and NPR-B.
The structural differences between ASBNP.1 and full-length BNP, specifically the carboxyl-terminal truncation in ASBNP.1, are presumed to be responsible for these altered receptor binding and activation profiles. pnas.orgmdpi.comnih.gov While the precise structural determinants governing the selective renal activity and the potential engagement with an undefined particulate guanylyl cyclase receptor require further detailed investigation, the current data highlight how modifications based on alternative splicing can yield peptides with tailored pharmacological properties. pnas.orgpnas.org
The following table summarizes key receptor interaction data:
| Peptide | Receptor | EC50 / IC50 | Effect on cGMP | Reference |
| BNP | NPR-A | EC50: 33.5 nM | Activation | pnas.orgresearchgate.net |
| ASBNP.1 | NPR-A | EC50: 3.86 μM | Poor Activation | pnas.orgresearchgate.net |
| CNP | NPR-B | EC50: 48.4 nM | Activation | pnas.orgresearchgate.net |
| ASBNP.1 | NPR-B | EC50: >10 μM | No Activation | pnas.orgresearchgate.net |
| BNP | NPR-C | IC50: 4.52 nM | Binding | pnas.org |
| ASBNP.1 | NPR-C | IC50: 38.8 nM | Reduced Binding | pnas.org |
Advanced Research Methodologies and Future Directions in Asbnp.1 Studies
Methodological Considerations for Peptide Synthesis and Purification for Research Applications
Research involving peptide compounds like ASBNP.1 necessitates reliable methods for their synthesis and purification to ensure high purity and yield for downstream applications. Advanced techniques in peptide synthesis include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), with SPPS being widely used for its efficiency in producing peptides openaccessjournals.comrsc.org. Hybrid approaches and automated methods have further revolutionized the field, enabling the creation of peptides with specific properties for diverse applications, including biochemical research openaccessjournals.com.
Purification is a critical step following synthesis to remove impurities, truncated sequences, and by-products. Chromatography is an essential technique, allowing separation based on chemical properties such as hydrophobicity, charge, and size americanpeptidesociety.org. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is considered a gold standard for peptide purification, offering high resolution and reproducibility by separating peptides based on their hydrophobicity americanpeptidesociety.orgpolypeptide.com. Other valuable chromatographic methods include size-exclusion chromatography (SEC) for separating peptides by size, useful for assessing aggregation or isolating specific size ranges, and ion-exchange chromatography (IEX) for charged peptides americanpeptidesociety.orgpolypeptide.com. Advanced chromatographic techniques are crucial for achieving the high purity levels required for structural and functional studies of peptides americanpeptidesociety.org. Future directions in peptide synthesis and purification aim for more sustainable methods, automated systems, and novel stationary phases tailored for complex separations rsc.orgamericanpeptidesociety.orgmdpi.com.
Advanced Structural Biology Techniques for Receptor-Ligand Complex Characterization
Understanding the interaction between ASBNP.1 and its receptor at an atomic level is crucial for elucidating its mechanism of action. Advanced structural biology techniques provide the necessary tools for characterizing receptor-ligand complexes. X-ray crystallography remains a primary technique for determining high-resolution structures of proteins and their complexes, although it requires successful crystallization, which can be challenging for some targets researchcorridor.orgfrontiersin.org.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool, particularly for studying large and flexible macromolecular complexes that are difficult to crystallize, providing near-atomic resolution structures researchcorridor.orgthermofisher.com. Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for studying proteins and their interactions in solution, offering insights into dynamic processes and protein-ligand interactions, even for compounds with weaker binding affinities researchcorridor.orgnih.gov. Combining these techniques in an integrative structural biology approach can provide a more complete and accurate determination of 3D protein or protein complex structures thermofisher.com. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can complement structural studies by quantifying the thermodynamic and kinetic parameters of binding interactions researchcorridor.orgfrontiersin.org.
Computational Modeling and Molecular Dynamics Simulations for Receptor Interaction Predictions
Computational approaches, such as molecular modeling and dynamics simulations, are indispensable for predicting and analyzing the interaction between ASBNP.1 and its receptor. Molecular docking is frequently used to predict the binding orientation and affinity of ligands to protein targets, serving as a starting point for further simulations springernature.commdpi.com. Molecular Dynamics (MD) simulations provide a more detailed picture of the temporal behavior of interacting molecules, allowing for the investigation of conformational changes, dynamics, and the energy landscape of binding springernature.commdpi.commdpi.com.
MD simulations can help explore the dynamics and function of drug targets and evaluate drug-target interactions mdpi.com. They enable the study of motion by tracking conformational changes over time and calculating properties such as root mean square deviation (RMSD), root mean square fluctuations (RMSF), and binding energy using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) springernature.com. Computational methods can also be used to identify potential binding sites, including allosteric sites nih.gov. These simulations complement experimental data and can guide the design of new experiments nih.govacs.org.
Systems Biology Approaches to Map the Comprehensive Signaling Network of ASBNP.1
Understanding the full biological impact of ASBNP.1 requires mapping its comprehensive signaling network. Systems biology approaches integrate data from various levels of biological organization to provide a holistic view of cellular processes. Techniques such as transcriptomics, proteomics, and phosphoproteomics can identify the genes, proteins, and post-translational modifications affected by ASBNP.1 signaling. nih.gov
Network analysis is a key component of systems biology, allowing the reconstruction of underlying dependency structures between entities, such as gene regulatory networks or protein-protein interaction networks oup.comembopress.org. Pathway enrichment analysis and network module identification help in identifying perturbed pathways and functional modules associated with ASBNP.1 activity oup.com. These approaches can integrate static interaction measurements with dynamic changes in gene expression or metabolic fluxes to understand how networks change under specific conditions embopress.org. Computational systems biology can provide quantitative descriptions of complex phenotypes and mechanistic insights into regulatory networks researchgate.net.
Development of Novel In Vitro and In Vivo Models for Elucidating Renal-Specific Actions
To specifically study the actions of ASBNP.1 in the kidney, the development and utilization of relevant in vitro and in vivo models are essential. In vitro models include traditional cell cultures using kidney-derived cell lines or primary renal cells. mdpi.comnih.gov More advanced in vitro models such as kidney organoids and tubuloids are being developed to bridge the gap between traditional cell cultures and in vivo systems, mimicking the physiology and basic structures of kidney tissue mdpi.comnih.gov. These 3D models offer a more physiologically relevant context for studying renal-specific actions nih.govnews-medical.net.
In vivo models, such as genetically modified mice or rats, allow for the exploration of ASBNP.1's phenotype in a whole-organism setting mdpi.com. Patient-derived xenografts or organoids can also be used to model specific kidney conditions and their response to potential interventions frontiersin.org. While in vitro models are valuable for initial studies and high-throughput screening, in vivo models are crucial for understanding the systemic effects and complex interactions within the kidney environment nih.gov. The development of humanized 3D in vitro models is a promising future direction for improving the translational relevance of research findings nih.gov.
Exploration of Regulatory Mechanisms of Alternative Splicing Leading to ASBNP.1 Expression
If ASBNP.1 expression is regulated by alternative splicing, investigating the mechanisms controlling this process is vital. Alternative splicing is a crucial mechanism that increases the complexity of gene expression by allowing multiple transcript variants to be produced from a single gene the-scientist.comresearchgate.net. Techniques such as RNA sequencing (RNA-Seq) can identify different splice isoforms expressed in specific tissues or conditions. RT-qPCR can be used to validate and quantify the expression levels of specific splice variants, including ASBNP.1.
Regulatory mechanisms of alternative splicing involve cis-acting elements within the pre-mRNA and trans-acting factors, such as splicing factors researchgate.netnih.gov. Research in this area utilizes techniques like minigene assays to study the effect of specific sequence elements on splicing outcomes. Splice-switching oligonucleotides can be used to experimentally manipulate splicing and study its consequences. Understanding the complex network of protein-protein, protein-RNA, and RNA-RNA interactions involved in splicing regulation is key nih.gov. High-throughput methods have revealed the tissue-specific nature of many alternative splicing events and the role of differentially expressed splicing regulators nih.gov. Emerging evidence also suggests a coupling between transcription and splicing regulation the-scientist.comnih.govfrontiersin.org.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. How should researchers design an initial experimental framework to study the physicochemical properties of Asbnp.1?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing data. Prioritize characterization techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm molecular identity and purity. Use standardized protocols for reproducibility (e.g., IUPAC guidelines for compound characterization) . For novel properties, employ hypothesis-driven experiments with controls to isolate variables (e.g., temperature, solvent systems). Document raw data and metadata in structured formats (e.g., .csv or .xlsx) to facilitate replication .
Q. What are the best practices for ensuring reproducibility in synthesizing Asbnp.1?
- Methodological Answer : Follow a stepwise synthesis protocol with explicit reaction conditions (e.g., molar ratios, catalysts, reaction time). Validate each intermediate’s purity via HPLC or TLC. Cross-reference with published synthetic routes for known analogs to identify potential pitfalls (e.g., side reactions). Include detailed supplementary materials in publications, such as spectral data and crystallographic coordinates, as per journal guidelines .
Q. How can researchers address inconsistencies in preliminary spectroscopic data for Asbnp.1?
- Methodological Answer : Perform error analysis by repeating experiments under identical conditions. Compare results with alternative techniques (e.g., FTIR vs. Raman spectroscopy). Use statistical tools (e.g., confidence intervals, ANOVA) to assess variability. If contradictions persist, consult domain-specific databases or collaborative networks to verify interpretations .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental results for Asbnp.1’s reactivity?
- Methodological Answer : Re-evaluate computational models (e.g., DFT simulations) using higher-level basis sets or alternative software (e.g., Gaussian vs. ORCA). Validate experimental setups for potential artifacts (e.g., solvent polarity effects, oxygen sensitivity). Publish negative results to contribute to collective knowledge and refine predictive algorithms .
Q. How can researchers optimize Asbnp.1’s stability under varying environmental conditions for long-term studies?
- Methodological Answer : Conduct accelerated stability testing under stress conditions (e.g., UV light, humidity). Use kinetic modeling to predict degradation pathways. Characterize degradation products via LC-MS and propose stabilization mechanisms (e.g., cryopreservation, inert atmospheres). Document protocols in open-access repositories to enable peer validation .
Q. What frameworks are recommended for integrating Asbnp.1’s biological activity data with structural analogs in a knowledge base?
- Methodological Answer : Develop a relational database with fields for structural descriptors (e.g., LogP, H-bond donors), bioactivity (e.g., IC50 values), and experimental conditions. Use ontologies (e.g., ChEBI, PubChem) for standardized terminology. Apply machine learning (e.g., QSAR models) to identify structure-activity trends and prioritize follow-up experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
